molecular formula C21H18ClNOS B4335200 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one CAS No. 60246-71-1

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one

Cat. No.: B4335200
CAS No.: 60246-71-1
M. Wt: 367.9 g/mol
InChI Key: JDEUEYSEJIGMIY-UHFFFAOYSA-N
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Description

The compound 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one (hereafter referred to as the target compound) is a β-amino carbonyl derivative characterized by a propan-1-one backbone substituted with a 2-aminophenylsulfanyl group, a 4-chlorophenyl group, and a phenyl ring. Its molecular formula is C22H21ClN2OS, with a molecular weight of 363.47 g/mol . Synthesized via Michael addition or condensation reactions, this compound exhibits a melting point of 78–81°C and has been characterized by IR, NMR, and mass spectrometry .

Properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-3-(4-chlorophenyl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNOS/c22-17-12-10-16(11-13-17)21(25-20-9-5-4-8-18(20)23)14-19(24)15-6-2-1-3-7-15/h1-13,21H,14,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEUEYSEJIGMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306439
Record name 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60246-71-1
Record name NSC176386
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophenol with 4-chlorobenzaldehyde to form an intermediate Schiff base, which is then subjected to further reactions to introduce the phenylpropanone moiety. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparisons

Table 1: Comparative Data of the Target Compound and Analogs
Compound Name & Reference Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound (3l) 2-Aminophenylsulfanyl, 4-Cl, phenyl 363.47 78–81 IR: N–H stretch (3350 cm⁻¹), C=O (1680 cm⁻¹); ¹H NMR: δ 7.2–7.8 (aromatic protons)
3k 2-Aminophenylsulfanyl, phenyl, phenyl 349.43 126–128 IR: N–H (3320 cm⁻¹), C=O (1695 cm⁻¹); ¹H NMR: δ 7.1–7.6 (aromatic protons)
3m 2-Aminophenylsulfanyl, 4-OCH₃, phenyl 393.50 108–111 IR: OCH₃ (2830 cm⁻¹); ¹H NMR: δ 3.8 (OCH₃ singlet)
3n 2-Aminophenylsulfanyl, 4-NO₂, phenyl 408.46 126–129 IR: NO₂ (1520 cm⁻¹); ¹H NMR: δ 8.2 (NO₂-associated aromatic protons)
4a 3-Cl (amino), 4-Cl, phenyl 372.25 Not reported Elemental analysis: C (67.96%), H (4.70%), N (3.68%)
Brominated Derivative 3-Br, 4-Br, 2-aminophenylsulfanyl 523.15 Not reported Molecular formula: C21H17Br2NOS
Cyclopropyl Analog 4-Cl, cyclopropyl 377.29 Not reported Substituent effect: Enhanced steric hindrance

Key Observations

Substituent Effects on Melting Points: Electron-donating groups (e.g., 4-OCH₃ in 3m) reduce melting points compared to electron-withdrawing groups (e.g., 4-NO₂ in 3n), likely due to decreased molecular symmetry and weaker intermolecular forces . The target compound’s lower melting point (78–81°C) vs. 3k (126–128°C) suggests that the 4-chlorophenyl group disrupts crystal packing more effectively than a phenyl group .

Spectroscopic Trends :

  • The C=O stretch in IR spectra shifts slightly depending on substituents (1680–1695 cm⁻¹), reflecting variations in electronic environments .
  • ¹H NMR aromatic proton signals (δ 7.1–8.2) correlate with substituent electron effects; nitro groups (3n) deshield protons more strongly .

Bioactivity Considerations

For instance, 3-[(4-methylphenyl)sulfanyl]-1,3-diphenylpropan-1-one showed high binding occupancy to Mpro, comparable to remdesivir . The target compound’s 2-aminophenylsulfanyl group may enhance hydrogen bonding interactions in similar biological targets, though empirical validation is needed.

Biological Activity

3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one, often referred to as a derivative of thioether compounds, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a sulfanyl group and multiple aromatic rings, suggesting a range of pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H18ClNOSC_{19}H_{18}ClNOS. The presence of the chlorophenyl and aminophenyl groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfanyl groups can inhibit various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted that related compounds effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The binding interactions with bovine serum albumin (BSA) further suggest a promising pharmacokinetic profile.

Anticancer Properties

The anticancer activity of this compound has been investigated through various assays. Compounds with similar structural motifs have shown efficacy in inducing apoptosis in cancer cell lines, indicating potential for development as anticancer agents .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory effects on AChE and urease
AnticancerInduces apoptosis in various cancer cell lines

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Binding Affinity : The presence of the sulfanyl group increases the compound's lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.
  • Enzyme Interaction : The structural features allow for effective binding to active sites of enzymes such as AChE, leading to inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one
Reactant of Route 2
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3-[(2-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)-1-phenylpropan-1-one

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